molecular formula C27H30FN3O6S B297782 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B297782
M. Wt: 543.6 g/mol
InChI Key: BCXZCVAXMXFRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F13714 and is a potent and selective dopamine D4 receptor antagonist.

Mechanism of Action

F13714 acts as a dopamine D4 receptor antagonist, which means it blocks the binding of dopamine to these receptors. This results in a decrease in the activity of dopamine in the brain, which can have a therapeutic effect in certain disorders. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, behavior, and cognition. Abnormalities in dopamine signaling have been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
F13714 has been shown to produce a range of biochemical and physiological effects. Studies have demonstrated that F13714 can reduce the release of dopamine in the brain, which can have a therapeutic effect in disorders such as schizophrenia and drug addiction. F13714 has also been shown to improve cognitive function in animal models of ADHD. Additionally, F13714 has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of F13714 is its high affinity and selectivity for dopamine D4 receptors. This makes it a useful tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders. However, one limitation of F13714 is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, F13714 has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.

Future Directions

There are several future directions for research on F13714. One area of interest is the development of more effective methods for administering F13714, such as the use of prodrugs or nanoparticles. Another area of interest is the investigation of F13714's potential therapeutic applications in other disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanisms of action of F13714 and to identify potential side effects and safety concerns.

Synthesis Methods

The synthesis of F13714 involves a series of chemical reactions that require expertise in organic chemistry. The starting materials for the synthesis of F13714 are 2-fluoroaniline and 4-methoxybenzaldehyde. The reaction of these two compounds with piperazine and acetic anhydride produces 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid. The next step involves the reaction of this intermediate compound with 3,4-dimethoxybenzenesulfonyl chloride to produce F13714.

Scientific Research Applications

F13714 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D4 receptors, which are involved in the regulation of mood, behavior, and cognition. F13714 has been investigated for its potential use in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

Product Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

Molecular Formula

C27H30FN3O6S

Molecular Weight

543.6 g/mol

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C27H30FN3O6S/c1-35-21-10-8-20(9-11-21)31(38(33,34)22-12-13-25(36-2)26(18-22)37-3)19-27(32)30-16-14-29(15-17-30)24-7-5-4-6-23(24)28/h4-13,18H,14-17,19H2,1-3H3

InChI Key

BCXZCVAXMXFRCE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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